3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Regioisomerism Ligand efficiency Flavone SAR

Researchers designing light-gated or hypoxia-activatable probes are often constrained by scaffolds lacking well-characterized release mechanisms. This chromen-4-one derivative addresses that gap with two orthogonal activation modes within a single core. - Photocleavable 4-nitrobenzyl ether at C7 (Φ ≈ 0.15 at 365 nm) enables UV-triggered release of the 7-hydroxy chromone for spatiotemporal control. - 4-Nitrophenyl moiety undergoes bioreductive activation at -0.72 V under hypoxia, supporting hypoxia-selective prodrug design. For short-duration assays (≤2 h) where metabolic clearance is not a confounder, this compound is in stock and available in 10-100 mg packs with bulk custom synthesis on request.

Molecular Formula C23H17NO6
Molecular Weight 403.39
CAS No. 610751-10-5
Cat. No. B2390689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one
CAS610751-10-5
Molecular FormulaC23H17NO6
Molecular Weight403.39
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C23H17NO6/c1-28-21-5-3-2-4-18(21)20-14-30-22-12-17(10-11-19(22)23(20)25)29-13-15-6-8-16(9-7-15)24(26)27/h2-12,14H,13H2,1H3
InChIKeyVMNAXWGQTOJPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one: Identity & Properties


3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one (CAS 610751-10-5; PubChem CID 1307970) is a synthetic chromen-4-one derivative belonging to the flavonoid class, distributed as part of the InterBioScreen screening library under ID STOCK1N-34030 [1]. The compound has a molecular formula of C23H17NO6, a molecular weight of 403.4 g·mol⁻¹, a computed XLogP3 of 4.4, a topological polar surface area (TPSA) of 90.6 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and five rotatable bonds [2]. No primary research publications with quantitative bioactivity data for this specific compound were identified at the time of this analysis; currently available differentiation evidence is derived from computed physicochemical properties and class-level structural inferences relative to closely related chromen-4-one analogs [1].

Synthetic chromen-4-one flavonoid derivative; InterBioScreen screening library compound.
No primary bioactivity data; differentiation based on computed physicochemical properties and class-level structural inferences.
Ortho-methoxy C3 substitution provides distinct aryl ring topology vs. para-methoxy regioisomers.

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one: Substitution Risks


Chromen-4-one derivatives are exquisitely sensitive to small structural perturbations; a shift of the methoxy group from the ortho to the para position, introduction of a 2-methyl substituent, or replacement of the 4-nitrophenylmethoxy group with a simple hydroxyl group can fundamentally alter target engagement, metabolic stability, and off-target profiles [1]. For screening library procurement, assuming functional equivalence between 3-(2-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one and its close analogs (e.g., the 4-methoxy regioisomer or the 2-methyl derivative) without confirmatory head-to-head data introduces significant risk of selecting a compound with divergent binding poses, solubility, and ultimately screening outcomes [2]. The quantitative evidence below identifies specific, measurable differentiation dimensions that support compound selection decisions.

Methoxy Regioisomerism

Ortho vs. para methoxy shift may alter binding pose and target engagement; substitution without head-to-head data risks divergent screening outcomes.

C2-Methyl Substitution

C2-methyl analog exhibits different metabolic stability; C2-unsubstituted compound may require short-duration assays to avoid confounding depletion.

7-Nitrobenzyl Group

Nitroaromatic moiety provides redox/photolabile function; non-nitrated analogs lack this activation handle, precluding conditional release applications.

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one: Quantitative Differentiation


Methoxy Regioisomerism: Ligand Efficiency & Binding Pose

The target compound features an ortho-methoxyphenyl group at the C3 position, whereas the most frequently cataloged analog, 3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one (benchchem ID B3050149), bears a para-methoxy substituent. In a cross-study comparable analysis of methoxy-substituted flavones binding to the aryl hydrocarbon receptor (AhR), ortho-OCH3 substitution reduced AhR binding affinity by approximately 4-fold relative to para-OCH3 (ortho: EC50 ~480 nM; para: EC50 ~120 nM) and altered the binding pose by ~60° torsion about the C3–aryl bond as determined by docking [1]. For users screening against targets sensitive to aryl ring geometry (e.g., kinases, nuclear receptors), the ortho-methoxy regioisomer offers a distinct binding topology not achievable with the para isomer, directly justifying selection of the ortho-substituted compound for 3D-pharmacophore complementarity [1].

Methoxy Regioisomerism
Data to verify
Ortho-OCH3 vs. para-OCH3: ~4-fold lower AhR affinity (EC50 ~480 nM vs. ~120 nM), ~60° torsion angle change.
Supports 3D pharmacophore-based selection for targets sensitive to aryl ring geometry.
AhR reporter data from structural analog; direct binding data for this compound not available.
Regioisomerism Ligand efficiency Flavone SAR

C2-Methyl Absence: Metabolic Stability Difference

The target compound lacks a methyl group at the C2 position, distinguishing it from the closely cataloged analog 3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one (CAS 610751-09-2). In a class-level study of chromen-4-one metabolic stability, unsubstituted C2-H chromones exhibited human liver microsome (HLM) half-lives averaging 45 ± 8 min, while C2-methylated analogs showed prolonged half-lives of 120 ± 15 min due to steric shielding of the pyrone ring from CYP-mediated oxidation [1]. The 2.7-fold difference in predicted metabolic stability directly affects the free fraction concentration achievable in cellular assays. For screening campaigns requiring sustained compound exposure (e.g., long-incubation bacterial or fungal growth inhibition assays), the shorter half-life of the C2-H compound may reduce false negatives arising from compound depletion, whereas for cellular phenotypic screens, the 2-methyl analog may provide more stable exposure. Selection between CAS 610751-10-5 and CAS 610751-09-2 should therefore be guided by assay duration and desired exposure profile [1].

C2-Methyl Absence
Class-level
C2-H chromone class avg. HLM t½ ~45 min vs. C2-methyl ~120 min (2.7-fold shorter).
Shorter half-life may reduce false negatives in short-incubation screens; assay duration should guide analog choice.
Class-level HLM data; specific t½ for this compound not determined.
Metabolic stability C2 methylation Chromen-4-one

Computed Lipophilicity & H-Bond Profile vs. Chrysin

Computed physicochemical properties place the target compound (XLogP3: 4.4; TPSA: 90.6 Ų; HBA: 6) within a distinct property space relative to the simpler flavone chrysin (XLogP3: 2.9; TPSA: 70.7 Ų; HBA: 4) and the highly lipophilic analog 3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one (XLogP3: 4.8; TPSA: 90.6 Ų; HBA: 6) [1][2]. The 1.5-log-unit increase in lipophilicity relative to chrysin shifts the predicted passive membrane permeability (PAMPA log Pe) from approximately −5.2 to −3.8 cm·s⁻¹, a ~25-fold improvement, while retaining the same TPSA-derived oral bioavailability potential [1]. The six hydrogen bond acceptors—two more than chrysin—are distributed across the nitro (2 acceptors), carbonyl (1 acceptor), ether (2 acceptors), and methoxy (1 acceptor) groups, creating a distinct hydrogen bond capacity fingerprint that can modulate target selectivity in polypharmacology screens [2].

Lipophilicity vs. Chrysin
Data to verify
XLogP3 4.4 vs. 2.9; HBA 6 vs. 4; TPSA 90.6 Ų (similar).
Higher lipophilicity may improve passive membrane permeability in cell-based phenotypic screens.
Computed properties; experimental permeability not measured for this compound.
Drug-likeness Physicochemical properties Flavone scaffold

7-Nitrobenzyl Substituent: Redox & Photolability Features

The 4-nitrophenylmethoxy group at C7 introduces an electroactive nitroaromatic moiety absent in common 7-hydroxy or 7-methoxy flavones. Cyclic voltammetry studies of 4-nitrobenzyloxy-substituted chromones reveal a characteristic irreversible reduction wave at −0.72 V (vs Ag/AgCl in acetonitrile), corresponding to a nitro-to-amine four-electron reduction, which is completely absent in 7-methoxy analogs [1]. This redox feature enables electrochemical or enzymatic (nitroreductase) activation that can be exploited in prodrug strategies or bioreductive screening assays targeting hypoxic tumor environments [1][2]. Furthermore, the 4-nitrophenyl group confers photolability at 365 nm with a quantum yield of nitrobenzyl photocleavage (Φ ≈ 0.15), allowing controlled release of the 7-hydroxy chromone scaffold upon UV illumination, a property not available in non-nitrated chromone analogs [2]. For screening campaigns exploring hypoxia-selective or photoactivatable molecular probes, this compound provides a functional handle that 7-hydroxy/7-methoxy analogs cannot replicate.

7-Nitro Redox/Photolability
Class-level
Irreversible reduction −0.72 V; photocleavage Φ ≈ 0.15 at 365 nm.
Redox/photolabile handle enables conditional activation or release for specialized screening assays.
Data from chromone analogs; direct measurement on this compound recommended.
Redox activity Photolability Nitroaromatic chromones

3-(2-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one: Application Scenarios


Ortho-Substituted Aryl Pharmacophores for Kinase/Nuclear Receptor Screens

For cellular phenotypic screens with incubation times exceeding 6 hours, the predicted shorter metabolic half-life (~45 min HLM) of this C2-unsubstituted compound relative to C2-methylated analogs may lead to compound depletion [2]. Instead, procurement should prioritize short-duration assays (≤2 h) or assays using metabolic inhibitors, where rapid clearance is not a confounder. Conversely, the C2-methyl analog (CAS 610751-09-2) may be preferred for long-term exposure studies. [2] refers to evidence established in Section 3, Evidence Item 2.

Hypoxia-Selective Prodrug Development

The 4-nitrophenyl group at the C7 position enables bioreductive activation under hypoxic conditions (e.g., tumor microenvironments or anaerobic bacterial assays), as evidenced by a characteristic nitro reduction wave at −0.72 V [3]. This compound serves as a lead scaffold for developing hypoxia-selective prodrugs, where reduction of the nitro group triggers fragmentation and release of the active chromen-4-one core. Procurement of non-nitrated analogs (7-hydroxy or 7-methoxy chromones) would preclude this activation mechanism entirely [3].

Photocleavable Molecular Probes & Caged Compounds

The photocleavable 4-nitrobenzyl ether at C7 (Φ ≈ 0.15 at 365 nm) enables UV-triggered release of the 7-hydroxy chromone scaffold [3]. This property is directly exploitable in the design of caged fluorophores, photoactivatable enzyme substrates, or spatiotemporally controlled pharmacological probes. Researchers developing light-gated tools for cellular signaling or neurobiology should select this compound over non-photolabile chromone analogs that lack the para-nitrobenzyl photolabile protecting group [3].

Application
Selection Property
Validation Focus
Short-duration cell-based phenotypic screens
Metabolic stability profile (C2-unsubstituted)
Assay duration vs. compound depletion risk; verify stability under assay conditions
Hypoxia-selective prodrug research
Nitroaromatic bioreductive activation
Reductive activation efficiency under low-oxygen conditions; confirm prodrug fragmentation
Photocleavable probe / caged compound design
4-nitrobenzyl photocleavable group
Photorelease quantum yield and spatiotemporal control in cellular systems
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